Stagonolide E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one |
InChI |
InChI=1S/C10H14O3/c1-8-6-7-9(11)4-2-3-5-10(12)13-8/h2-5,8-9,11H,6-7H2,1H3/b4-2+,5-3-/t8-,9+/m1/s1 |
InChI Key |
SEURXENDYJJSDO-DKWSLFAKSA-N |
SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
Isomeric SMILES |
C[C@@H]1CC[C@H](/C=C/C=C\C(=O)O1)O |
Canonical SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
Synonyms |
stagonolide E |
Origin of Product |
United States |
Natural Occurrence and Isolation of Stagonolide E
Fungal Sources of Stagonolide (B1260407) E
The natural production of Stagonolide E has been attributed to specific fungal species, highlighting the metabolic diversity within the fungal kingdom.
This compound is a secondary metabolite produced by the fungus Stagonospora cirsii. beilstein-journals.orgnih.gov This fungus is a known pathogen of the noxious perennial weed Cirsium arvense, commonly known as Canada thistle, on which it causes necrotic lesions on the leaves. researchgate.netnih.gov Stagonospora cirsii has been the subject of research due to its potential as a mycoherbicide for the biological control of C. arvense. nih.govacs.orgnih.gov The fungus is capable of producing a variety of phytotoxic nonenolides, including this compound, in both liquid and solid cultures. acs.orgnih.govresearchgate.net The strain C-163, originally isolated from diseased leaves of Cirsium arvense, is maintained in the culture collection of the All-Russian Institute of Plant Protection. acs.org Investigations have revealed that different culture conditions can influence the profile and yield of the stagonolides produced. nih.govacs.org
In addition to Stagonospora cirsii, this compound has also been isolated from the fungus Curvularia sp. PSU-F22. beilstein-journals.orgnih.govfrontiersin.org This particular fungal strain was derived from a sea fan, indicating that the production of this compound is not limited to terrestrial plant pathogens but also extends to marine-derived fungi. nih.govfrontiersin.org The investigation of secondary metabolites from Curvularia sp. PSU-F22 led to the isolation of this compound along with several other known and new compounds, such as modiolides, pyrenolide A, and novel curvulapyrone and curvulalide derivatives. nih.govfrontiersin.org This discovery underscores the importance of exploring diverse ecological niches for novel natural products. beilstein-journals.org
Methodologies for Isolation and Purification
The isolation of this compound from fungal cultures involves a multi-step process that begins with fermentation to produce the compound, followed by extraction and purification using chromatographic techniques.
Submerged fermentation (SmF), or liquid fermentation, is a common method used to cultivate Stagonospora cirsii for the production of its secondary metabolites. researchgate.net In this technique, the microorganism is grown in a liquid nutrient medium within a fermenter where conditions such as temperature, aeration, and agitation are controlled. frontiersin.org For instance, S. cirsii has been cultured in 7-liter fermenters containing a modified Czapek medium. researchgate.net The process typically starts with a starter culture, which is then used to inoculate the larger fermenter. researchgate.net Fermentation is carried out for several days, during which the fungus produces and secretes metabolites into the broth. researchgate.netresearchgate.net After the fermentation period, the fungal biomass is separated from the culture liquid, and the target compounds are extracted from the filtrate. researchgate.net
Table 1: Example Parameters for Submerged Fermentation of Stagonospora cirsii
| Parameter | Condition | Reference |
|---|---|---|
| Fermenter Volume | 7 L | researchgate.net |
| Medium | Modified Czapek Medium | researchgate.net |
| Starter Culture | 500 mL in 1000 mL flask | researchgate.net |
| Incubation (Starter) | 6 days at 24°C, 180 rpm | researchgate.net |
| Fermentation Temp. | 24°C | researchgate.net |
| Aeration Level | 1 vvm (volume per volume per minute) | researchgate.net |
| Agitation Speed | 400 rpm | researchgate.net |
Solid-state fermentation (SSF) is another technique employed for the production of nonenolides by Stagonospora cirsii. nih.govacs.org This method involves growing the fungus on a solid, moist substrate with little to no free-flowing water. nih.govmdpi.com SSF is often considered to mimic the natural habitat of filamentous fungi more closely and can lead to higher yields of certain secondary metabolites compared to submerged fermentation. wur.nlniras.com For the production of stagonolides, S. cirsii has been cultivated on autoclaved millet in flat culture flasks. researchgate.net The culture is maintained for a period, typically a couple of weeks, under controlled light and temperature conditions. researchgate.net This method has been shown to increase the capacity of S. cirsii to produce a diverse array of nonenolides. nih.govacs.orgnih.gov
Table 2: Example Parameters for Solid-State Fermentation of Stagonospora cirsii
| Parameter | Condition | Reference |
|---|---|---|
| Vessel | 1500 mL flat culture flask | researchgate.net |
| Substrate | Autoclaved millet | researchgate.net |
| Photoperiod | 12 hours | researchgate.net |
| Temperature | 24°C (day), 20°C (night) | researchgate.net |
| Incubation Period | 2 weeks | researchgate.net |
Following fermentation, the isolation and purification of this compound rely on chromatographic techniques. frontiersin.orgbyjus.com The general process begins with the extraction of the fungal biomass or culture filtrate using an organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride. researchgate.netresearchgate.net The resulting crude extract contains a mixture of compounds.
This mixture is then subjected to a series of chromatographic steps for separation. byjus.com
Column Chromatography: A common initial step involves coarse separation on a glass column packed with a stationary phase like silica (B1680970) gel. researchgate.netbyjus.com
Solid-Phase Extraction (SPE): For purification from the culture filtrate, SPE is used. This can be performed using cartridges with a reversed-phase sorbent, such as Chromabond C18es. researchgate.netgoogle.com The sample is loaded onto the conditioned cartridge, washed to remove impurities, and then the desired compounds are eluted. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for the final purification and analysis of stagonolides. researchgate.net Both analytical and preparative HPLC are used. researchgate.netgoogle.combeilstein-journals.org Reversed-phase columns (e.g., C18) are commonly employed, with a mobile phase typically consisting of a mixture of water and a solvent like acetonitrile. google.com This allows for the separation of closely related compounds to yield pure this compound. beilstein-journals.orgresearchgate.net
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Modiolide A |
| Pyrenolide A |
| Curvulapyrone |
Analytical Techniques for Isolation Confirmation
The structural elucidation and confirmation of this compound rely on a combination of modern spectroscopic methods and total synthesis. Following isolation, these analytical techniques are essential to verify the compound's identity, including its molecular structure, connectivity, and stereochemistry.
The characterization of this compound isolated from natural sources was achieved through several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netnih.govnih.gov These methods provide detailed information about the molecule's atomic framework.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound.
Infrared (IR) Spectroscopy helps to identify the presence of key functional groups, such as the hydroxyl (–OH) and lactone (ester) carbonyl (C=O) groups characteristic of this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HMBC), is used to establish the precise connectivity of atoms and the relative stereochemistry of the molecule. acs.org
A crucial step in confirming the structure of this compound has been its total synthesis. beilstein-journals.orgresearchgate.net Multiple synthetic routes have been developed, and the analytical data of the synthetically produced this compound were shown to be identical to those reported for the natural product. beilstein-journals.org This comparison provides definitive proof of the assigned structure, including both the relative and absolute configurations of its stereocenters. beilstein-journals.org
Below is a table representing the type of spectroscopic data used to confirm the structure of this compound.
| Technique | Type of Information Obtained | Relevance to this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Weight and Formula | Confirms the elemental composition (C₁₀H₁₄O₃). |
| Infrared (IR) Spectroscopy | Functional Groups | Identifies hydroxyl (-OH) and lactone carbonyl (C=O) groups. researchgate.net |
| ¹H NMR Spectroscopy | Proton Environment and Connectivity | Determines the number and type of hydrogen atoms and their neighboring atoms. |
| ¹³C NMR Spectroscopy | Carbon Skeleton | Identifies the number and type of carbon atoms in the molecule. unina.it |
| 2D NMR (e.g., COSY, HMBC) | Atom Connectivity | Establishes the bonding sequence between protons and carbons to build the molecular framework. acs.org |
Total Synthesis of Stagonolide E
Overview of Asymmetric Synthesis Approaches
The total synthesis of Stagonolide (B1260407) E has been successfully achieved through various routes, often originating from readily available chiral building blocks or employing powerful asymmetric reactions to establish the required stereocenters. beilstein-journals.orgiscience.in One prominent strategy begins with the C2-symmetrical and enantiopure building block, (R,R)-hexa-1,5-diene-3,4-diol. beilstein-journals.orgd-nb.info This approach capitalizes on the inherent symmetry of the starting material, which is strategically broken during the synthesis. beilstein-journals.org
Alternative syntheses have commenced from simple, achiral precursors like 4-penten-1-ol (B13828) and hexane-1,6-diol. iscience.inresearchgate.net In these cases, the crucial stereocenters are introduced using well-established asymmetric transformations. Key reactions that feature prominently across different synthetic pathways include Jacobsen's kinetic resolution, Sharpless asymmetric epoxidation, and various olefination strategies like the Still-Gennari olefination to control double bond geometry. iscience.inresearchgate.net The final ring closure to form the ten-membered lactone is a critical step, often accomplished via macrolactonization reactions. d-nb.inforesearchgate.net
Key Synthetic Strategies and Methodologies
The construction of the Stagonolide E carbon skeleton and the precise installation of its functional groups and stereocenters rely on a toolkit of modern synthetic reactions. Olefin metathesis, macrolactonization, and asymmetric epoxidation are three pillars of the strategies employed.
Olefin Metathesis Reactions
Olefin metathesis has proven to be an exceptionally powerful tool in the synthesis of this compound and other decanolides, enabling the formation of key carbon-carbon double bonds. researchgate.net
In syntheses starting from C2-symmetric dienes like (R,R)-hexa-1,5-diene-3,4-diol, a bidirectional functionalization approach is often used. beilstein-journals.orgd-nb.info This involves a site-selective cross metathesis reaction to differentiate the two homotopic terminal double bonds of the starting material. beilstein-journals.orgnih.gov For instance, one of the hydroxyl groups of the diol is selectively protected, allowing for a cross-metathesis reaction on the unprotected side. beilstein-journals.org This strategy efficiently builds a more complex carbon skeleton while setting the stage for subsequent transformations. beilstein-journals.orgd-nb.info
Ring-closing metathesis (RCM) is a cornerstone of many this compound syntheses, providing an effective method for constructing the ten-membered ring. researchgate.netthieme-connect.de In one particularly elegant approach, a one-flask sequence involving an RCM followed by a base-induced ring-opening of a tethered intermediate is utilized. beilstein-journals.orgd-nb.infonih.gov This sequence is instrumental in forming a (Z,E)-configured dienyl carboxylic acid, which is a direct precursor to the macrolactone. beilstein-journals.orgnih.gov The success of the RCM step can be influenced by the protecting groups on the substrate, highlighting the subtleties involved in macrocycle formation. researchgate.net The use of Grubbs' catalysts is common for effecting these transformations. researchgate.net
| Metathesis Strategy | Starting Material | Key Transformation | Catalyst Example | Intermediate/Product | Reference |
| Bidirectional Functionalization | (R,R)-hexa-1,5-diene-3,4-diol | Site-selective cross metathesis | Umicore M51, Grubbs' II | Differentiated diene | beilstein-journals.orgd-nb.info |
| RCM/Ring-Opening | Acrylate-diene hybrid | One-flask RCM/base-induced opening | Grubbs' II | (Z,E)-dienyl carboxylic acid | beilstein-journals.orgnih.gov |
| Convergent Synthesis | Olefinic alcohol and acid fragments | Ring-closing metathesis | Grubbs' II | 10-membered lactone | researchgate.net |
Macrolactonization Reactions (e.g., Yamaguchi Lactonization)
The final step in many total syntheses of this compound is the formation of the lactone ring, a process known as macrolactonization. vulcanchem.combeilstein-journals.org Among the various methods available, the Yamaguchi lactonization has proven to be particularly effective for this target. iscience.inresearchgate.net This reaction involves the treatment of the seco-acid (the open-chain hydroxy acid precursor) with 2,4,6-trichlorobenzoyl chloride and a base like triethylamine, followed by the addition of 4-dimethylaminopyridine (B28879) (DMAP) to promote cyclization. iscience.in
Interestingly, the success of the macrolactonization of this compound precursors can be highly dependent on the substrate's substitution pattern. beilstein-journals.org In some cases, standard lactonization conditions fail, necessitating more forceful conditions, such as higher reagent concentrations, elevated temperatures, and high dilution to favor the intramolecular cyclization over intermolecular polymerization. beilstein-journals.orgnih.gov For example, the cyclization of a 6-MOM-protected precursor proceeded in good yield under Yamaguchi conditions, whereas the unprotected version failed to cyclize. beilstein-journals.orgresearchgate.net This highlights the unique challenges associated with forming ten-membered (2Z,4E)-dienoic lactones. vulcanchem.com
| Lactonization Method | Precursor | Key Reagents | Yield | Notes | Reference |
| Yamaguchi Lactonization | Seco-acid 41 | 2,4,6-trichlorobenzoylchloride, Et3N, DMAP | 70% | Formed macrolactone 58 | iscience.in |
| Yamaguchi Lactonization | 6-MOM-protected precursor 29 | 2,4,6-trichlorobenzoylchloride, Et3N, DMAP | 67% | Formed protected decanolide 38 | beilstein-journals.orgresearchgate.netnih.gov |
| Yamaguchi Lactonization | Unprotected precursor 37 | 2,4,6-trichlorobenzoylchloride, Et3N, DMAP | 0% | Starting material recovered | beilstein-journals.orgresearchgate.netnih.gov |
| Modified Yamaguchi | Unsubstituted dienoic acid 33 | Excess DMAP, high dilution, high temp. | 27% | Forcing conditions required | beilstein-journals.orgnih.gov |
Asymmetric Epoxidation (e.g., Sharpless Epoxidation)
Asymmetric epoxidation is a critical reaction for installing specific stereocenters in several synthetic routes toward this compound. iscience.inresearchgate.net The Sharpless asymmetric epoxidation, in particular, is a powerful tool for converting allylic alcohols into epoxy alcohols with high enantioselectivity. iscience.inresearchgate.net This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like cumene (B47948) hydroperoxide or tert-butyl hydroperoxide (TBHP). iscience.inlongdom.org The choice of the D-(-)-DET or L-(+)-DET ligand dictates the facial selectivity of the epoxidation, allowing for precise control over the resulting stereochemistry. beilstein-journals.org
In the context of this compound, Sharpless epoxidation has been used to create key chiral building blocks from achiral or prochiral allylic alcohols early in the synthetic sequence. iscience.inresearchgate.net Furthermore, it has been applied to this compound itself as a means of chemical correlation and to synthesize related natural products. beilstein-journals.org When (-)-Stagonolide E was subjected to Sharpless conditions using D-(-)-DET, it was converted to the epoxide Curvulide A, confirming the structural and stereochemical relationship between the two compounds. vulcanchem.combeilstein-journals.org Conversely, using L-(+)-DET resulted in no reaction, demonstrating the high degree of substrate-catalyst control inherent to the Sharpless epoxidation. beilstein-journals.org
| Substrate | Reagents | Product | Yield | Significance | Reference |
| Allylic alcohol 34 | (-)-DET, Ti(OiPr)4, cumene hydroperoxide | Epoxy alcohol 35 | 75% | Key intermediate in total synthesis | iscience.in |
| Allylic alcohol | Ti(O-iPr)4, (+)-DIPT, TBHP | Epoxy alcohol 11 | 56% | Intermediate for a related stagonolide | researchgate.netlongdom.org |
| (-)-Stagonolide E | D-(-)-DET, Ti(OiPr)4, TBHP | Curvulide A (39b) | 58% | Synthesis of related natural product | beilstein-journals.org |
| (-)-Stagonolide E | L-(+)-DET, Ti(OiPr)4, TBHP | No reaction | N/A | Demonstrates stereochemical control | beilstein-journals.org |
Dynamic Kinetic Resolution (e.g., Ru–lipase-catalyzed)
A key challenge in the synthesis of this compound is the establishment of the desired stereochemistry at C9. One successful approach involves a dynamic kinetic resolution (DKR) of a secondary alcohol intermediate. d-nb.infobeilstein-journals.org This method ingeniously combines a lipase (B570770) for enantioselective acylation with a ruthenium catalyst for in-situ racemization of the slower-reacting enantiomer. d-nb.infonih.gov
In a notable synthesis, a racemic secondary alcohol was subjected to a Ru–lipase-catalyzed DKR. d-nb.infobeilstein-journals.org The lipase Novozym 435 was employed to selectively acylate one enantiomer, while a ruthenium complex, such as Shvo's catalyst or an aminocyclopentadienyl ruthenium complex, facilitated the racemization of the remaining alcohol. beilstein-journals.orgacs.org This concurrent process allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically enriched acylated product. nih.gov
Optimization of the reaction conditions was crucial for achieving high yield and diastereoselectivity. d-nb.info Factors such as the choice of ruthenium catalyst, solvent, base, and temperature were systematically varied. For instance, using a specific aminocyclopentadienyl ruthenium catalyst in toluene (B28343) at 30°C with isopropyl propanoate (iPPA) as the acyl donor and sodium carbonate as the base led to a 76% yield of the desired acylated product. d-nb.info
| Catalyst | Acyl Donor | Base | Temperature (°C) | Time (d) | Yield of Acylated Product (%) |
| Ru Catalyst C | iPPA | - | 20 | 7 | ~50 (as part of kinetic resolution) |
| Ru Catalyst D | iPPA | Na2CO3, t-BuOK | 30 | 5 | 76 |
| Ru Catalyst D | iPPA | t-BuOK | 20 | 7 | 50 |
| Data sourced from optimization studies for the Ru-lipase-catalyzed DKR of a key intermediate in a this compound synthesis. d-nb.info |
Stereoselective Olefination (e.g., Still-Gennari Olefination)
The construction of the (2Z,4E)-diene moiety within the macrolactone ring of this compound is a significant synthetic hurdle. d-nb.inforesearchgate.net The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, has proven to be a highly effective method for the stereoselective formation of the required Z-alkene. researchgate.netwikipedia.org
This reaction utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). wikipedia.org These conditions favor the formation of the Z-olefin with high selectivity. wikipedia.org In the context of this compound synthesis, this method has been applied to couple a key aldehyde fragment with a phosphonate (B1237965) reagent to generate the (2Z,4E)-dienoate precursor necessary for the subsequent macrolactonization. researchgate.netiscience.in The use of the Still-Gennari olefination was a pivotal step in several total syntheses of this compound, enabling precise control over the crucial C2-C3 double bond geometry. beilstein-journals.orgresearchgate.net
Jacobsen's Kinetic Resolution
An alternative strategy to establish key stereocenters in the synthesis of this compound involves Jacobsen's hydrolytic kinetic resolution (HKR). researchgate.netiscience.inresearchgate.net This method is particularly effective for resolving racemic terminal epoxides. iscience.in The reaction employs a chiral (salen)cobalt(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. iscience.in
In one of the first total syntheses of this compound, a racemic epoxide intermediate was subjected to Jacobsen's HKR. iscience.inmolaid.com This step afforded the desired chiral epoxide in high enantiomeric excess, which was then elaborated through further transformations to construct the carbon skeleton of the natural product. iscience.in The application of Jacobsen's HKR has also been reported in the syntheses of other related stagonolide family members, highlighting its utility in generating crucial chiral building blocks for this class of macrolides. researchgate.netresearchgate.net
Synthetic Routes from Chiral Pool Building Blocks
The use of readily available chiral molecules, known as the "chiral pool," provides an efficient and often more economical approach to the synthesis of complex, stereochemically rich natural products. Several total syntheses of this compound have successfully employed this strategy. d-nb.infobeilstein-journals.orgvulcanchem.com
A prominent example is the synthesis starting from (R,R)-hexa-1,5-diene-3,4-diol, a C2-symmetric building block. d-nb.infobeilstein-journals.orgnih.gov This enantiopure starting material allows for a bidirectional functionalization strategy. Key steps in this approach include a site-selective cross-metathesis and a highly diastereoselective tethered ring-closing metathesis (RCM) to construct a (Z,E)-configured dienyl carboxylic acid. d-nb.infobeilstein-journals.org The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions.
Challenges and Advancements in this compound Total Synthesis
The total synthesis of this compound, while achieved through various routes, is not without its challenges. A primary difficulty lies in the stereocontrolled construction of the ten-membered macrolactone ring, which contains multiple stereocenters and a geometrically defined diene system. d-nb.inforesearchgate.net The formation of the (2Z,4E)-diene, in particular, requires highly selective olefination methods. researchgate.net
Another significant challenge is the macrolactonization step to form the ten-membered ring. d-nb.info This ring closure can be entropically and enthalpically disfavored. Indeed, in some synthetic campaigns, standard macrolactonization conditions initially failed. vulcanchem.com Advancements in this area have come from the optimization of reaction conditions, such as employing modified Yamaguchi conditions with higher reagent concentrations, increased dilution, and elevated temperatures to overcome the activation barrier for cyclization. d-nb.infovulcanchem.com
The structural confirmation of this compound through total synthesis stands as a notable achievement, as it validated the initially proposed structure. vulcanchem.com This is in contrast to other members of the stagonolide family, such as stagonolides D and G, which required structural revision following their total synthesis. vulcanchem.com This highlights the crucial role of total synthesis in the unambiguous structure elucidation of complex natural products.
Stereochemical Aspects of Stagonolide E
Elucidation of Absolute Configuration (e.g., C6, C9)
The initial determination of the absolute configuration of Stagonolide (B1260407) E was not straightforward and relied on comparative analysis with related compounds. nih.gov For the stereocenter at C9, the absolute configuration was assigned as 9R by comparing its circular dichroism (CD) spectrum with that of a structurally analogous compound. beilstein-journals.orgnih.gov However, this initial analysis could not definitively clarify the configuration at the C6 position. beilstein-journals.orgnih.gov Consequently, the absolute configuration of Stagonolide E was first proposed based on analogy to other known decanolides. nih.gov It was only through total synthesis that the complete and correct stereochemistry was unequivocally established. beilstein-journals.orgnih.gov
Confirmation of Stereochemistry through Asymmetric Synthesis
The proposed stereochemistry of this compound was ultimately validated through its total synthesis. beilstein-journals.org Multiple synthetic routes have been developed, all of which utilize asymmetric synthesis to precisely control the formation of the two stereocenters. beilstein-journals.orgnih.govresearchgate.net These syntheses successfully produced this compound with the (6R, 9R) configuration. nih.gov The properties of the synthetic molecule matched those of the natural product, thereby confirming the previously assigned absolute and relative configurations. beilstein-journals.orgnih.gov This confirmation through synthesis is a cornerstone in the structural elucidation of complex natural products, resolving ambiguities that spectroscopic methods alone cannot.
Stereocenter Establishment Strategies in Synthesis
A variety of sophisticated strategies have been employed to establish the critical stereocenters at C6 and C9 during the total synthesis of this compound. These methods often rely on the use of chiral pool starting materials or catalyst-controlled asymmetric reactions.
One prominent strategy begins with the enantiopure, C₂-symmetrical building block (R,R)-hexa-1,5-diene-3,4-diol, which is derived from the chiral pool. beilstein-journals.orgnih.gov From this starting point, several key reactions are used to set the final stereocenters:
Dynamic Kinetic Resolution (DKR): A Ruthenium–lipase-catalyzed dynamic kinetic resolution is a pivotal step used to establish the desired configuration at C6. beilstein-journals.orgnih.govscience.gov
Asymmetric Reductions: The use of Noyori's BINAL-H reagent system for asymmetric reduction has been reported as a key step for creating the required stereochemistry. researchgate.net
Asymmetric Dihydroxylation: Sharpless asymmetric dihydroxylation is another technique used to introduce stereogenic centers with high selectivity. researchgate.netcolab.ws
Other Asymmetric Reactions: Methods such as Keck allylation and Jacobsen kinetic resolution have also been incorporated into synthetic routes to generate the necessary stereogenic centers. researchgate.netcolab.ws
The table below summarizes some of the key asymmetric strategies utilized in the synthesis of this compound.
Interactive Data Table: Asymmetric Synthesis Strategies for this compound
| Strategy | Purpose | Key Reagents/Catalysts | Reference(s) |
|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Establishes configuration at C6 or C9 | Ruthenium catalyst and a lipase (B570770) | beilstein-journals.org, nih.gov, science.gov |
| Asymmetric Reduction | Creates specific alcohol stereochemistry | Noyori's BINAL-H reagent | researchgate.net |
| Asymmetric Dihydroxylation | Forms diols with controlled stereochemistry | Sharpless reagents (titanium tetraisopropoxide, diethyl tartrate) | researchgate.net, colab.ws |
| Keck Allylation | Forms chiral secondary alcohols | Titanium-based catalysts | researchgate.net |
These stereocenter-forming reactions are often combined with powerful bond-forming reactions like Ring-Closing Metathesis (RCM) and Yamaguchi macrolactonization to complete the construction of the ten-membered ring. beilstein-journals.orgresearchgate.net
Configurational Relationships with Related Compounds (e.g., Curvulide A)
The stereochemistry of this compound is closely related to that of other decanolide natural products, such as Curvulide A. beilstein-journals.org Curvulide A, an epoxide derivative of this compound, was also initially analyzed by CD spectroscopy, which suggested a 9R configuration, but the stereocenters at C4, C5, and C6 remained ambiguous. beilstein-journals.orgnih.gov
Biological Activities and Mechanisms of Action of Stagonolide E Preclinical/in Vitro Focus
General Overview of Stagonolide (B1260407) Family Bioactivities
The stagonolide family of compounds, isolated from the fungus Stagonospora cirsii, demonstrates a diverse range of biological effects. researchgate.netresearchgate.net These natural products are noted for their phytotoxic, antimicrobial, and cytotoxic properties, making them subjects of interest for potential applications in agriculture and medicine. nih.govcolab.ws The specific activity and potency often vary significantly between different stagonolide analogues, highlighting the importance of structure-activity relationships. mdpi.com
Antimicrobial Properties
Certain members of the stagonolide family exhibit modest antimicrobial activity. Stagonolide A, one of the most well-characterized compounds in this family, has been shown to possess weak antimicrobial properties. mdpi.comresearchgate.net In one study, Stagonolide A, along with its acetyl derivative and C-7 oxidized Stagonolide K, demonstrated toxicity against the bacterium Bacillus subtilis. nih.govmdpi.com In contrast, Stagonolide A was not toxic to E. coli. researchgate.net Another related compound, Stagonolide C, was found to be weakly toxic to the protozoan Colpoda steinii. acs.orgnih.gov The antimicrobial spectrum appears to be selective and generally not as potent as other bioactivities observed for this class of compounds.
Phytotoxic Properties of Related Stagonolides
The most prominent bioactivity of the stagonolide family is its phytotoxicity. mdpi.comresearchgate.net Several stagonolides have been investigated as potential natural herbicides. google.comnih.gov Stagonolide A is a potent, non-selective phytotoxin, causing necrotic lesions on the leaves of various plants, including the noxious weed Cirsium arvense (Canada thistle). acs.orgresearchgate.net Stagonolides H, I, J, and K also display varying degrees of phytotoxic activity. acs.orgresearchgate.netmdpi.com Specifically, Stagonolide H was identified as a potent and selective toxin against C. arvense, while Stagonolides H and I were phytotoxic at a concentration of 1 mg/mL. acs.org Structure-activity relationship studies indicate that the presence of a C-7 carbonyl group, as seen in Stagonolide A, is associated with higher phytotoxicity. nih.gov Conversely, Stagonolides B, C, D, and F showed no phytotoxic effects in a leaf disk puncture assay at a concentration of 1 mg/mL. acs.orgnih.gov
Other Reported Bioactivities of Related Compounds (e.g., cytotoxic, antimalarial, entomotoxic)
Beyond their effects on plants and microbes, stagonolides have been explored for other biological activities. researchgate.net
Cytotoxic Activity : Stagonolide A exhibits broad cytotoxic activity. mdpi.comresearchgate.net Studies have shown that stagonolides with an oxidized C-7 hydroxyl group, such as Stagonolide A and C-7 oxidized Stagonolide K, are toxic to Sf9 insect cells. nih.govmdpi.com This broad-spectrum toxicity has led to Stagonolide A being considered a potential mycotoxin. nih.govacs.org
Antimalarial Activity : The broader class of ten-membered macrolactones, to which stagonolides belong, has been reported to possess antimalarial properties, although specific data on stagonolides in this context are limited. researchgate.netcolab.ws
Entomotoxic Activity : Stagonolide A is recognized for its entomotoxic (insecticidal) effects. mdpi.comresearchgate.net In contrast, the related compound Herbarumin I shows only weak entomotoxicity. mdpi.com
In Vitro Pharmacological Investigations of Stagonolide E
Specific in vitro investigations focusing on this compound have revealed a notable lack of biological activity compared to its more potent relatives. In a study analyzing the structure-activity relationships of C-9-methyl-substituted ten-membered lactones, this compound was purified from cultures of the phytopathogenic fungus Stagonospora cirsii. nih.gov However, in subsequent bioassays, this compound was found to be inactive. researchgate.net Another study explicitly reported that the closely related this compound showed no phytotoxic activity, in stark contrast to other analogues like Curvulide A. researchgate.net This suggests that the specific structural features of this compound render it biologically inert in the contexts tested so far.
| Compound | Phytotoxic Activity | Antimicrobial Activity | Cytotoxic/Entomotoxic Activity | Reference |
|---|---|---|---|---|
| Stagonolide A | High, non-selective | Weak (active vs. B. subtilis) | High (Cytotoxic and Entomotoxic) | mdpi.comnih.govmdpi.com |
| Stagonolide B | None reported | Not reported | Not reported | acs.org |
| Stagonolide C | None reported | Weak (active vs. C. steinii) | Not reported | acs.org |
| This compound | None reported | None reported | None reported | researchgate.netnih.gov |
| Stagonolide H | High, selective | Not reported | Not reported | acs.org |
| Stagonolide K | High | Active vs. B. subtilis | Weakly cytotoxic | nih.govmdpi.com |
Cellular and Molecular Targets of this compound
Due to its limited biological activity in reported assays, there is currently no research detailing the specific cellular and molecular targets of this compound. However, studies on its structurally related and highly active analogue, Stagonolide A, provide insight into the potential mechanisms that other members of this family might employ.
Effects on Cellular Processes (e.g., mitochondrial membrane potential, DNA fragmentation, vesicular trafficking for related compounds)
Research into the mechanism of action for Stagonolide A in plant cells has identified several key cellular processes that are disrupted:
Mitochondrial Membrane Potential : Stagonolide A is considered a potent mitochondrial toxin. mdpi.com In root cells of Arabidopsis thaliana, treatment with Stagonolide A at 10 µg/mL led to a complete collapse of the mitochondrial membrane potential within one hour. researchgate.netnih.govnih.gov This rapid effect suggests that mitochondria are a primary target. nih.gov
DNA Fragmentation : Following the disruption of mitochondrial function, Stagonolide A induces further cellular damage. After 8 hours of treatment, significant DNA fragmentation was observed in the root cells of A. thaliana. researchgate.netnih.gov
Vesicular Trafficking : Stagonolide A is hypothesized to interfere with intracellular vesicular transport between the endoplasmic reticulum and the Golgi apparatus. researchgate.netnih.gov This disruption of protein transport is thought to be a key factor in its ability to interfere with mitosis, specifically by arresting cells in the anaphase-to-telophase transition. mdpi.comresearchgate.net
These findings for Stagonolide A highlight the cellular pathways that are sensitive to this class of compounds. The structural differences in this compound likely prevent it from interacting with these or other cellular targets, explaining its observed lack of phytotoxicity and other bioactivities. researchgate.net
Interaction with Biochemical Pathways (e.g., carotenoid biosynthesis, photosynthesis for related compounds)
Direct research on the specific interactions of this compound with biochemical pathways is limited, which is likely attributable to its general lack of significant phytotoxicity. researchgate.net However, studies on its closely related structural analogues, particularly Stagonolide A and Herbarumin I, provide valuable insights into how nonenolides can interact with plant cellular processes. These compounds, produced by the same fungus, Stagonospora cirsii, offer a model for understanding the potential mechanisms of action within this chemical class. mdpi.com
The mechanism of action for Herbarumin I is believed to involve the inhibition of carotenoid biosynthesis. researchgate.netresearchgate.net This hypothesis is supported by observations that Herbarumin I treatment leads to a significant, light-dependent decrease in the carotenoid content in the leaves of Arabidopsis thaliana and Cirsium arvense. mdpi.com Furthermore, the electrolyte leakage induced by Herbarumin I is also light-dependent. researchgate.net
In contrast, Stagonolide A appears to have a different primary target. It is thought to act as a mitochondrial toxin. mdpi.com In vitro studies on the root cells of A. thaliana showed that Stagonolide A caused a complete dissipation of the mitochondrial membrane potential shortly after treatment. researchgate.net It was also found to inhibit mitosis and was suggested to interfere with intracellular vesicular traffic between the endoplasmic reticulum and the Golgi apparatus. researchgate.netresearchgate.net Unlike Herbarumin I, the cellular damage caused by Stagonolide A, such as electrolyte leakage and the generation of peroxides, is light-independent. researchgate.net
Regarding photosynthesis, initial studies on both Stagonolide A and Herbarumin I showed that neither compound directly affected photosynthetic processes within the first six hours of application. researchgate.netresearchgate.net This suggests that their primary phytotoxic effects are not initiated by the immediate disruption of the photosynthetic apparatus but rather through other metabolic pathways, such as carotenoid synthesis or mitochondrial function. mdpi.com
Comparative Analysis of this compound's Bioactivity Profile with Related Nonenolides
This compound demonstrates a notably subdued bioactivity profile when compared to other ten-membered lactones (nonenolides) isolated from Stagonospora cirsii and other fungi. nih.govwisc.edu Research has consistently shown that this compound lacks the significant phytotoxic activity that characterizes many of its analogues. researchgate.net In leaf puncture bioassays, a standard method for assessing phytotoxicity, this compound was found to be inactive. researchgate.net
The varied bioactivities among nonenolides highlight distinct structure-activity relationships. A crucial structural feature for high phytotoxicity and broad-spectrum activity appears to be the oxidation of the C-7 hydroxyl group. nih.govresearchgate.net Stagonolide A, which possesses a ketone at C-7, is one of the most potent phytotoxins in this class and also exhibits cytotoxic and entomotoxic properties. mdpi.comnih.govmdpi.com Conversely, nonenolides that are not oxidized at C-7, including this compound, tend to show little or no toxicity to non-target organisms like microalgae and bacteria. nih.govresearchgate.net
The bioactivity of this compound and its related compounds is summarized in the table below, illustrating the diverse functional profiles within the nonenolide family.
Table 1: Comparative Bioactivity of this compound and Related Nonenolides
| Compound | Primary Bioactivity | Target Organism(s) | Notes |
|---|---|---|---|
| This compound | No significant phytotoxicity reported. researchgate.net | Plants | Lacks the C-7 ketone common to more active nonenolides. researchgate.net |
| Stagonolide A | High phytotoxicity, cytotoxicity, entomotoxicity. mdpi.comnih.govmdpi.com | Plants, Insect Cells, Bacteria | Possesses a C-7 ketone; considered a broad-spectrum toxin. nih.govnih.gov |
| Stagonolide H | Strong, selective phytotoxicity. acs.orgnih.gov | Cirsium arvense (Canada thistle) | More potent against the host plant compared to other species. acs.org |
| Stagonolide I | Moderate phytotoxicity. nih.gov | Cirsium arvense (Canada thistle) | Less active than Stagonolide H. nih.gov |
| Stagonolide J | No toxicity observed. nih.gov | Plants | |
| Herbarumin I | Selective phytotoxicity. mdpi.comnih.gov | Plants | Lacks significant cytotoxicity and antimicrobial activity. mdpi.com Mechanism may involve inhibition of carotenoid biosynthesis. researchgate.netresearchgate.net |
| Phomol | Antibacterial, Antifungal. wisc.edu | Bacteria, Fungi | Example of non-phytotoxic bioactivity in the nonenolide class. wisc.edu |
| Microcarpalide | Weak cytotoxicity. wisc.edu | Mammalian cells |
| Xyolide | Antifungal. wisc.edu | Pythium ultimum | A succinylated nonenolide. wisc.edu |
This comparative analysis underscores that while these compounds share a core ten-membered lactone scaffold, minor stereochemical and functional group variations lead to vastly different biological activities. researchgate.net While Stagonolide A is a potent, broad-spectrum toxin, other relatives like Herbarumin I and Stagonolide H are more selective phytotoxins. mdpi.comacs.org Still others, such as phomol, exhibit primarily antimicrobial effects. wisc.edu this compound, in this context, represents the inactive end of the spectrum, serving as an important negative control in structure-activity relationship studies. researchgate.net
Structure Activity Relationship Studies of Stagonolide E and Its Analogues
Identification of Key Structural Features for Bioactivity
The biological activity of Stagonolide (B1260407) E and its analogues is intricately linked to several key structural motifs within the ten-membered lactone ring. Research into this class of compounds, known as nonenolides, has identified specific functionalities that are critical for their phytotoxic, cytotoxic, and antimicrobial effects.
One of the most significant features is the presence of an α,β-unsaturated ketone. This reactive moiety is believed to be associated with the broad-spectrum toxicity observed in many ten-membered lactones. acs.org Its electrophilic nature allows for potential covalent interactions with biological nucleophiles, contributing to its mechanism of action.
Furthermore, the oxidation state of the C-7 position plays a pivotal role. Studies on various stagonolides have demonstrated that the oxidation of the C-7 hydroxyl group to a ketone can lead to a manifestation of broader toxicity against a range of organisms, including microalgae and bacteria. researchgate.netnih.gov This suggests that the electronic properties and geometry at this position are critical for target interaction.
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in Stagonolide E, its stereochemistry, is a critical determinant of its biological activity. The spatial orientation of substituents on the macrolide ring profoundly influences how the molecule interacts with its biological targets.
A noteworthy example is the stereochemistry at the C-7 position. In studies of related nonenolides, it has been observed that compounds with a 7S configuration are often more phytotoxic than their 7R epimers. researchgate.netnih.gov This highlights the stereospecificity of the biological target, where a precise orientation of the hydroxyl group is required for optimal binding and subsequent activity.
Design and Synthesis of this compound Derivatives and Analogues for SAR Probing
To systematically investigate the structure-activity relationships of this compound, researchers have pursued both the modification of the natural product (semisynthesis) and the total synthesis of novel analogues. These approaches allow for the controlled variation of structural features to assess their impact on biological activity.
Semisynthetic Modifications and Their Effects
Starting from naturally isolated this compound, semisynthetic modifications provide a direct route to a range of derivatives. These modifications often target reactive functional groups to explore the effect of altering their properties. A recent study detailed the creation of five semisynthetic derivatives of this compound, which were instrumental in probing its SAR. acs.org While specific details of the modifications and their effects on bioactivity are part of ongoing research, this approach is invaluable for generating a library of closely related compounds. Common modifications for related ten-membered lactones include acetylation of hydroxyl groups, which has been shown to modulate phytotoxicity and cytotoxicity. researchgate.netmdpi.com
Synthetic Analogues and Their Bioactivity Profiles
The total synthesis of this compound and its analogues offers greater flexibility in structural design, allowing for more profound changes to the molecular scaffold. Synthetic efforts have enabled the creation of analogues with varied substituents and modified ring structures, providing deeper insights into the SAR.
The synthesis of analogues with altered stereochemistry has been particularly important in confirming the role of specific stereocenters in bioactivity. Furthermore, the introduction or removal of functional groups, such as the epoxide ring seen in the related phytotoxic compound curvulide A, has been shown to be crucial for its biological activity. acs.org The generation of diverse synthetic analogues allows for a comprehensive exploration of the chemical space around the this compound scaffold, facilitating the identification of compounds with enhanced or more selective bioactivity.
Below is a table summarizing the bioactivity of this compound and some of its natural analogues.
| Compound | Key Structural Features | Notable Bioactivity |
| This compound | C-9 methyl, specific stereochemistry | Aphicidal activity, weak phytotoxicity acs.org |
| Stagonolide L | Isomer of this compound | - |
| Curvulide A | C-4,C-5 epoxy group | Potent phytotoxin, slight aphicidal effect acs.org |
| Pyrenolide C | α,β-unsaturated ketone | Nonselective toxicity acs.org |
Computational Approaches to SAR
While specific computational studies exclusively focused on this compound are not yet widely published, the field of computational chemistry offers powerful tools for elucidating structure-activity relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly being applied to natural products to predict their biological activities and understand their mechanisms of action.
3D-QSAR studies, for instance, can build predictive models based on the three-dimensional properties of a series of molecules. drugdesign.orgnih.govprofacgen.com These models can help identify the key steric and electronic features that correlate with biological activity, guiding the design of new analogues with improved potency.
Molecular docking simulations can predict the preferred binding mode of a ligand to a biological target. nih.govplos.org If the protein target of this compound were known, docking studies could provide valuable insights into the specific interactions that govern its bioactivity, explaining the observed SAR trends at a molecular level.
The application of these computational methods to the growing library of this compound analogues represents a promising avenue for future research, accelerating the discovery of new bioactive compounds.
Methodological Innovations in Stagonolide E Research
Advances in Chemical Synthesis Methodologies Driven by Stagonolide (B1260407) E Target
The complex structure of Stagonolide E has made it a compelling target for total synthesis, leading to the application and development of highly stereoselective and efficient chemical reactions. The first total synthesis of this compound was successfully described starting from the readily available 4-penten-1-ol (B13828). researchgate.net This and subsequent synthetic strategies have highlighted the utility of several key reactions.
Key synthetic strategies employed include:
Yamaguchi Lactonization: A crucial step for the macrolactonization, or ring-closing, to form the ten-membered lactone core of this compound. researchgate.netiscience.inbeilstein-journals.org
Sharpless Asymmetric Epoxidation: This method is used to introduce chiral centers with high stereoselectivity, a critical feature for constructing the specific stereochemistry of this compound. researchgate.netiscience.inthieme-connect.com
Ring-Closing Metathesis (RCM): Olefin metathesis has emerged as a powerful tool for the synthesis of ten-membered lactones like this compound. researchgate.netbeilstein-journals.orgacs.org
Stille-Gennari Olefination: This reaction is utilized to create Z-selective double bonds, which are present in the structure of this compound. researchgate.netiscience.in
Other Key Reactions: Various syntheses have also employed Jacobsen's kinetic resolution, MacMillan α-hydroxylation, and Horner-Wadsworth-Emmons olefination to achieve the desired molecular architecture. researchgate.net
One notable synthesis started from (R,R)-hexa-1,5-diene-3,4-diol, a C2-symmetrical building block. This approach involved a two-directional functionalization using cross-metathesis and a one-flask ring-closing metathesis/base-induced ring-opening sequence to construct the necessary precursor for the final macrolactonization. beilstein-journals.org Another efficient synthesis was achieved starting from hexane-1,6-diol, emphasizing the flexibility of starting materials that can be used to achieve the target molecule. researchgate.net These diverse approaches underscore how the challenge of synthesizing this compound has driven innovation in asymmetric synthesis and macrocyclization strategies.
Table 1: Comparison of Selected Total Synthesis Strategies for this compound
| Starting Material | Key Reactions Employed | Reference |
|---|---|---|
| 4-penten-1-ol | Jacobsen's kinetic resolution, Sharpless epoxidation, Stille-Gennari olefination, Yamaguchi lactonization | researchgate.netiscience.in |
| Hexane-1,6-diol | MacMillan α-hydroxylation, Horner-Wadsworth-Emmons olefination, (Z)-selective Still-Gennari olefination, Yamaguchi lactonization | researchgate.net |
| (R,R)-hexa-1,5-diene-3,4-diol | Cross metathesis, Ring-closing metathesis/ring-opening, Ru–lipase-catalyzed dynamic kinetic resolution, Yamaguchi lactonization | beilstein-journals.org |
Novel Analytical and Spectroscopic Techniques Applied to this compound
The isolation and structural elucidation of this compound from natural sources have relied on sophisticated analytical and spectroscopic methods. This compound was first isolated from the fungus Stagonospora cirsii and later from Curvularia sp. beilstein-journals.orgacs.org Its structure was determined through detailed spectroscopic analysis. researchgate.net
The primary techniques used for characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques like COSY and NOESY, have been indispensable for determining the planar structure and relative stereochemistry of the molecule. researchgate.netacs.org
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition, while fragmentation patterns can provide additional structural information. researchgate.net
X-ray Crystallography: This technique provides unambiguous confirmation of the molecular structure and absolute configuration, as was performed to confirm the structure of related stagonolides. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the analysis, purification, and quantitative determination of this compound and other stagonolides from complex fungal extracts. researchgate.net Simple and effective HPLC techniques have been developed to monitor the production of these metabolites in fermentation cultures. researchgate.net
These analytical methods are crucial not only for the initial discovery and characterization but also for verifying the identity and purity of synthetically produced this compound, ensuring that the synthetic material matches the natural product. beilstein-journals.org
Table 2: Analytical and Spectroscopic Techniques in this compound Research
| Technique | Application | Purpose | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structure Elucidation | Determine connectivity and stereochemistry | researchgate.netacs.org |
| Mass Spectrometry (MS) | Structure Confirmation | Determine molecular formula and fragmentation | researchgate.net |
| X-ray Crystallography | Absolute Structure Determination | Unambiguously confirm 3D structure | researchgate.net |
| HPLC | Analysis and Purification | Quantify and isolate from complex mixtures | researchgate.net |
Developments in Biotechnological Production and Fermentation for Stagonolides
Research into the natural production of stagonolides by the fungus Stagonospora cirsii has led to significant advancements in fermentation technology. nih.gov S. cirsii, a pathogen of the weed Cirsium arvense, produces a variety of stagonolides, and optimizing its culture conditions is key to improving yields for research and potential applications. researchgate.netresearchgate.netacs.org
Innovations in this area include:
Fermentation Methods: Both submerged (liquid) and solid-state fermentation techniques have been explored for producing stagonolides. acs.orgmdpi.com Solid-state fermentation, in some cases, has been shown to increase the yield and diversity of nonenolides produced by the fungus. acs.orgnih.gov
Culture Media Optimization: The composition of the culture medium is critical. A modified Czapek medium, often supplemented with specific nutrients, is commonly used. nih.govgoogle.com For instance, studies have shown that adding refined sunflower oil to the medium can increase the biomass of S. cirsii and the production of certain stagonolides. researchgate.net
Strain Selection and Improvement: Biotechnological approaches, including the screening of different fungal strains, have been employed to enhance metabolite production. mdpi.com The strain S-47 of S. cirsii is frequently used, and a specific strain, G-51 VIZR, has been patented for its high-level production of Stagonolide A and Herbarumin I. nih.govgoogle.com
Process Parameter Control: In submerged fermentation using laboratory bioreactors, controlling parameters such as aeration, agitation speed, and temperature is crucial for maximizing yields. researchgate.netgoogle.com Research has shown that the peak production of different stagonolides can occur at different time points during the fermentation process, highlighting the importance of careful monitoring. researchgate.net
These biotechnological developments are essential for providing a sustainable supply of stagonolides for further chemical, biological, and herbicidal activity studies.
**Table 3: Optimized Fermentation Parameters for *Stagonospora cirsii***
| Parameter | Condition | Medium Component | Reference |
|---|---|---|---|
| Fermentation Type | Submerged | Modified Czapek Medium | nih.govmdpi.comgoogle.com |
| Temperature | ~24 °C | Glucose/Sucrose | nih.govgoogle.com |
| Agitation | 200-400 rpm | NaNO₃, KH₂PO₄, MgSO₄, KCl | google.com |
| pH | ~6.0 | Thiamine, Biotin | nih.gov |
| Additive | Sunflower Oil (0.5-1%) | - | researchgate.net |
Future Research Directions for Stagonolide E
Exploration of Undiscovered Bioactivities
The known biological activity of Stagonolide (B1260407) E is currently limited, with some studies indicating it possesses weak or no phytotoxicity compared to its structural relatives like stagonolide A. ekb.egmdpi.com This apparent lack of potent phytotoxicity, however, opens the door to investigating other potential biological effects. The broader class of ten-membered macrolides, to which Stagonolide E belongs, is known for a wide spectrum of bioactivities, including antifungal, antibacterial, and cytotoxic properties. mdpi.com This suggests that this compound and its derivatives could be valuable subjects for broader screening programs.
Future research should systematically evaluate this compound in a diverse range of biological assays. High-throughput screening against various microbial strains, cancer cell lines, and viral targets could reveal previously unknown activities. Given the structural similarities to other immunomodulatory or anti-inflammatory macrolides, exploring its effects on immune cell function and inflammatory pathways would also be a valuable pursuit.
Table 1: Potential Bioactivities for Future Screening of this compound
| Bioactivity Class | Potential Targets/Assays | Rationale |
|---|---|---|
| Antimicrobial | Fungal and bacterial pathogens (e.g., Candida albicans, Staphylococcus aureus) | Many ten-membered macrolides exhibit antimicrobial properties. mdpi.com |
| Cytotoxic | Panel of human cancer cell lines (e.g., NCI-60) | Structural analogues have shown cytotoxicity. |
| Antiviral | Various viral replication assays (e.g., influenza, coronaviruses) | Macrolides are a known class of antiviral compounds. |
| Anti-inflammatory | Assays for cytokine production, NF-κB signaling, and COX enzyme activity | Some macrolides possess anti-inflammatory effects. |
Advanced Mechanistic Elucidation Studies
Understanding the precise molecular mechanism of action (MoA) is fundamental for the rational development of any bioactive compound. For this compound, even if new bioactivities are discovered, a significant research effort will be required to identify its molecular target(s) and elucidate the pathways through which it exerts its effects. While the MoA of the related stagonolide A has been linked to processes like photosynthesis inhibition, the distinct structural features of this compound suggest it may have a different or more nuanced mechanism. mdpi.com
Modern approaches for target identification and MoA studies should be employed. nih.govnih.govresearchgate.net These can include:
Chemical Proteomics: This technique utilizes affinity-based probes derived from this compound to isolate and identify its direct binding partners within the cell. nih.govfrontiersin.org
Phenotypic Screening and 'Omics' Analysis: High-content imaging and analysis of changes in the transcriptome, proteome, and metabolome of cells treated with this compound can provide clues about the affected cellular pathways. nih.gov
Genetic Approaches: Techniques such as CRISPR-Cas9 based genetic screening can help identify genes that either enhance or suppress sensitivity to this compound, thereby pointing towards its target or pathway. wjbphs.com
Computational Modeling: In silico docking studies with potential protein targets, guided by structural data and preliminary biological findings, can help to prioritize targets for experimental validation. acs.org
Rational Design of New this compound-Based Analogues
The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of a lead compound's properties. researchgate.netbeilstein-journals.org The core structure of this compound provides a versatile scaffold for the rational design of new derivatives. researchgate.net SAR studies on related ten-membered lactones have already provided some initial insights, for example, highlighting the importance of certain stereocenters and functional groups for phytotoxicity. mdpi.comresearchgate.net
Future synthetic efforts should focus on creating a library of this compound analogues with systematic modifications to key positions of the macrolide ring.
Table 2: Proposed Modifications for this compound Analogue Synthesis
| Modification Site | Proposed Changes | Objective |
|---|---|---|
| C-6 Hydroxyl Group | Esterification, etherification, inversion of stereochemistry | Investigate the role of this group in binding and activity. |
| C-9 Methyl Group | Variation of alkyl chain length, introduction of aromatic or heterocyclic groups | Explore the impact of this substituent on target interaction and lipophilicity. |
| Macrolide Ring | Introduction of unsaturation, modification of ring size, replacement of the ester with an amide | Assess the importance of the core scaffold for bioactivity. |
The biological evaluation of these analogues will be crucial for building a comprehensive SAR profile, which will, in turn, guide the design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Scalable Production Methods for Research Purposes
A significant bottleneck in the preclinical development of many natural products is the limited supply from their natural source. To enable extensive biological evaluation and the synthesis of a diverse analogue library, robust and scalable synthetic routes to this compound are essential. While several total syntheses of this compound have been reported, many of these are not readily amenable to large-scale production. acs.org
Future research should focus on developing synthetic strategies that are not only elegant in their chemical transformations but also practical and scalable. Key areas for improvement include:
Chemoenzymatic Synthesis: The use of enzymes for key stereoselective steps can significantly improve the efficiency and scalability of a synthetic route. researchgate.net For instance, lipase-catalyzed resolutions or desymmetrizations could be employed to establish the stereocenters of this compound.
Optimization of Key Reactions: Reactions such as ring-closing metathesis and macrolactonization are often crucial for the synthesis of macrolides. mdpi.com Further optimization of these steps to improve yields and reduce the need for expensive catalysts will be critical for scalability.
Biosynthetic Pathway Elucidation and Engineering: A long-term goal could be the elucidation of the complete biosynthetic pathway of this compound in its producing organism. This knowledge could pave the way for the heterologous expression of the pathway in a more tractable host, enabling sustainable and scalable production through fermentation. frontiersin.org
By pursuing these future research directions, the scientific community can fully explore the chemical and biological potential of this compound, potentially leading to the discovery of new therapeutic agents or valuable research tools.
Compound Name Table
| Compound Name |
|---|
| Stagonolide A |
| This compound |
| Curvulide A |
| Pinolidoxin |
| Putaminoxin |
| Herbarumin I |
| Azithromycin |
| Clarithromycin |
| Erythromycin |
| Trapoxin |
Q & A
Q. What are the key synthetic pathways for Stagonolide E, and how do they address stereochemical challenges?
this compound is synthesized via bidirectional cross metathesis and ring-closing metathesis (RCM) starting from C2-symmetric diol derivatives. Key steps include:
- Bidirectional functionalization : Terminal olefins undergo cross metathesis with methyl vinyl ketone, catalyzed by Umicore M51 ruthenium initiators, to establish the (2Z,4E)-diene configuration .
- Dynamic kinetic resolution : Ruthenium-lipase catalysis resolves stereochemistry at C6, achieving high enantiomeric excess (e.g., 96% ee) .
- Macrolactonization : Yamaguchi esterification forms the 10-membered lactone core . Methodological challenges include controlling regioselectivity during RCM and minimizing byproducts like double-functionalized products .
Q. How is the absolute configuration of this compound validated experimentally?
The absolute configuration at C6 and C9 was confirmed via:
- Comparative CD spectroscopy : Aligning with structurally related natural products (e.g., curvulide A) .
- Sharpless epoxidation : Stereochemical outcomes matched predictions using L-(+)- and D-(−)-diethyl tartrate (DET), confirming C6 and C9 configurations .
- 3J coupling constants : A large supported a ~170° dihedral angle, consistent with the proposed (5R,6R) configuration . However, C4 and C5 configurations remain unresolved due to conflicting computational models .
Advanced Research Questions
Q. How do substituents influence reaction yields in this compound synthesis?
Substituent effects were systematically studied in macrolactonization:
- Methyl groups at C9 : Increased yield from 27% (unsubstituted) to 53% by stabilizing transition states via steric and electronic effects .
- 6,9-Disubstituted derivatives : Achieved 67% yield due to conformational preorganization, reducing entropic penalties during cyclization .
- Theoretical support : DFT calculations suggest substituents lower activation energy by enforcing chair-like transition states in 10-membered lactones .
Q. What contradictions exist in structural data for this compound derivatives, and how can they be resolved?
Discrepancies in NMR and optical rotation data highlight unresolved structural ambiguities:
- Curvulide A vs. synthetic epoxides : Synthetic epoxide 39b matched natural curvulide A’s NMR data but showed conflicting optical rotation ( vs. reported ), suggesting possible misassignment in natural isolates .
- Stagonolide F : Synthetic attempts produced compounds with NMR spectra inconsistent with literature, prompting calls for structural revision. Key differences include C-8 () and C-3 () chemical shifts . Resolution strategies :
- X-ray crystallography : Used to confirm configurations in intermediates (e.g., 21a/b) .
- Comparative analysis : Align synthetic derivatives with natural isolates via 2D NMR (COSY, NOESY) and HRMS .
Q. How does Sharpless epoxidation resolve stereochemical uncertainties in this compound derivatives?
Sharpless conditions were applied to (-)-stagonolide E using D-(−)-DET, producing curvulide A (epoxide 39b) with 58% yield. Key findings:
- Transition-state modeling : Allylic alcohol stereochemistry dictated epoxide configuration. L-(+)-DET (mismatched pair) yielded no reaction, while D-(−)-DET (matched pair) produced the desired (4R,5R)-epoxide .
- Kinetic vs. thermodynamic control : Computational models (DFT) predicted a 170° H5–H6 dihedral angle in 39b, consistent with observed values .
Methodological Considerations
Q. What statistical and computational tools are critical for analyzing this compound’s reaction mechanisms?
- DFT calculations : Used to model transition states and predict dihedral angles (e.g., H5–H6 in epoxides) .
- Kinetic isotope effects (KIE) : Probe rate-determining steps in macrolactonization .
- Multivariate analysis : Correlate substituent effects with reaction yields (e.g., linear regression for % yield vs. substituent size) .
Q. How can researchers address gaps in stereochemical assignments for this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
